Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Historical Context and Discovery in Heterocyclic Chemistry
The pyrrolo[2,3-b]pyridine scaffold emerged as a critical heterocyclic system in the mid-20th century, with foundational work on its synthesis and reactivity published in 1969. Early studies focused on Madelung- and Fischer-type cyclization methods to construct the fused bicyclic framework, enabling access to substituted derivatives for pharmacological screening. The discovery of bioactive pyrrolo[2,3-b]pyridines, such as CDK8 inhibitors for colorectal cancer, catalyzed interest in functionalizing this core. Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate represents a modern iteration of this lineage, optimized for halogen-driven target engagement. Its development reflects advances in de novo drug design, where computational modeling and structure-activity relationship (SAR) analysis guide substituent placement.
Structural Classification Within the Pyrrolo[2,3-b]Pyridine Family
This compound belongs to the 1H-pyrrolo[2,3-b]pyridine subclass, characterized by a pyrrole ring fused to a pyridine ring at positions 2 and 3 (Figure 1). Key structural features include:
| Position | Substituent | Role |
|---|---|---|
| 4 | Methyl ester | Enhances solubility and metabolic stability |
| 5 | Fluorine | Electronegative modulator of π-stacking |
| 6 | Iodine | Halogen bond donor for target binding |
The planar bicyclic system enables π-π interactions with aromatic residues in kinase ATP pockets, while the 5-fluoro and 6-iodo groups introduce steric and electronic perturbations critical for selectivity.
Significance of Halogen Substitution in Bioactive Molecule Design
Halogenation at positions 5 and 6 exploits two distinct mechanisms:
- Fluorine : The strong electronegativity (-I effect) reduces electron density at C5, decreasing oxidative metabolism and prolonging half-life.
- Iodine : The large atomic radius and polarizable σ-hole facilitate halogen bonding with backbone carbonyls (e.g., CDK8’s Gln72), enhancing affinity by 10–100x compared to non-halogenated analogs.
Studies on c-Met kinase inhibitors demonstrate that 6-iodo substitution improves IC50 values by 26-fold through optimized halogen bonding geometry. Similarly, in CDK8 inhibitors, the 5-fluoro-6-iodo motif contributes to a 48.6 nM IC50 and 39.8% oral bioavailability. These effects underscore the strategic value of dual halogenation in balancing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FIN2O2/c1-15-9(14)5-4-2-3-12-8(4)13-7(11)6(5)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUBBAZQFJOUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC(=C1F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143640 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-fluoro-6-iodo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-57-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-fluoro-6-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-fluoro-6-iodo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrrolopyridine precursor followed by esterification to introduce the methyl ester group . The reaction conditions often involve the use of reagents such as iodine and fluorinating agents under controlled temperatures and inert atmospheres to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has been investigated for its potential as a lead compound in drug development. The presence of halogen atoms such as fluorine and iodine can significantly influence the biological activity and metabolic stability of the compound.
Case Studies:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The halogen substituents may play a role in enhancing the interaction with biological targets, leading to apoptosis in cancer cells.
Research indicates that this compound may possess antimicrobial properties. Its unique structure allows it to interact with bacterial enzymes or receptors, potentially inhibiting their function.
Relevant Research Findings:
- A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrolopyridine derivatives showed promising activity against resistant strains of bacteria, suggesting a potential avenue for developing new antibiotics.
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions, including:
- Nucleophilic Substitution : Utilizing fluoro and iodo groups for targeted modifications.
- Cyclization Reactions : Forming the pyrrole-pyridine framework through cyclization strategies that enhance yield and purity.
Pharmacological Studies
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding these parameters will aid in assessing its viability as a therapeutic agent.
Key Considerations:
- Bioavailability : Investigating how modifications to the compound's structure affect its bioavailability in vivo.
- Toxicity Profiles : Evaluating the safety and side effects associated with this compound through preclinical trials.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition can lead to the induction of apoptosis in cancer cells and the modulation of other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Halogenation Effects
- Iodine vs.
- Fluorine Position : Fluorine at position 5 (target) vs. position 3 (CAS: 942920-50-5) alters electronic distribution. Fluorine’s electron-withdrawing effect at position 5 may stabilize the carboxylate group, influencing acidity and reactivity .
Ester Group Variations
- Methyl esters (target, QV-3334, VI026) offer different steric and solubility profiles compared to ethyl esters (9b). Methyl groups generally reduce lipophilicity compared to ethyl .
Core Structure Differences
Functional Group Diversity
- VI026 () incorporates a tert-butyl group and cyano substituent, enhancing steric hindrance and polarity. This contrasts with the target’s halogen-dominated profile, suggesting divergent applications in drug design .
Biological Activity
Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS Number: 1261365-57-4) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is . It is characterized by the presence of a pyrrole ring fused with a pyridine structure, which contributes to its biological activity. The compound is classified as an irritant and should be handled with care in laboratory settings .
Antioxidant and Anti-inflammatory Effects
Antiviral Properties
Recent investigations into the antiviral potential of pyrrolopyridine derivatives suggest that these compounds may inhibit viral replication. For example, certain derivatives have been tested against HIV and other viruses, showing promising results in reducing viral load in infected cells .
Case Study 1: DYRK1A Inhibition
Case Study 2: Antiviral Activity
Another research effort explored the efficacy of pyrrolopyridine derivatives against various viral infections. The findings showed that certain modifications to the structure enhanced antiviral activity significantly, with IC50 values indicating effective inhibition at low concentrations. This suggests a promising avenue for developing antiviral therapies based on this scaffold .
Data Table: Biological Activities of Related Compounds
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
